(Z)-1-Chlorohex-3-ene
Overview
Description
(Z)-1-Chlorohex-3-ene is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is an alkene that is used as a starting material for the synthesis of various organic compounds.
Scientific Research Applications
(Z)-1-Chlorohex-3-ene has been widely used as a starting material for the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs and other bioactive molecules. It has also found applications in the field of organic synthesis, where it is used as a building block for the synthesis of complex organic molecules. Additionally, (Z)-1-Chlorohex-3-ene has been used in the production of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of (Z)-1-Chlorohex-3-ene is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in organic synthesis, where it can be used to form carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (Z)-1-Chlorohex-3-ene. However, it has been shown to have low toxicity and is not considered to be a carcinogen. It is not known to have any significant effects on the human body.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-1-Chlorohex-3-ene in lab experiments include its low toxicity, ease of synthesis, and versatility in organic synthesis. However, its limitations include its low reactivity, limited solubility in water, and the need for careful handling due to its flammability.
Future Directions
There are several future directions for research on (Z)-1-Chlorohex-3-ene. One area of interest is the development of new synthetic methods for the compound, which could lead to the development of more efficient and sustainable processes. Another area of research is the exploration of the compound's potential applications in the field of materials science, where it could be used in the production of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of (Z)-1-Chlorohex-3-ene and its potential applications in drug discovery and development.
Conclusion:
In conclusion, (Z)-1-Chlorohex-3-ene is a versatile chemical compound that has found widespread applications in various fields. Its ease of synthesis, low toxicity, and versatility make it a popular choice for organic synthesis and drug discovery. Further research is needed to fully understand the potential applications of (Z)-1-Chlorohex-3-ene and to develop new synthetic methods for the compound.
properties
IUPAC Name |
(Z)-1-chlorohex-3-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBBUZTMLEZBW-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885176 | |
Record name | 3-Hexene, 1-chloro-, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-Chlorohex-3-ene | |
CAS RN |
21676-01-7 | |
Record name | (3Z)-1-Chloro-3-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21676-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexene, 1-chloro-, (3Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021676017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexene, 1-chloro-, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hexene, 1-chloro-, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-1-chlorohex-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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